molecular formula C14H22O2 B8710138 1-(2-tert-Butylphenoxy)butan-2-ol CAS No. 139504-83-9

1-(2-tert-Butylphenoxy)butan-2-ol

Cat. No. B8710138
M. Wt: 222.32 g/mol
InChI Key: WZQSXQCQBJFGTF-UHFFFAOYSA-N
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Patent
US05194423

Procedure details

To a 500 ml autoclave, 50 g (0.23 mol) of 1-(2-tertbutylphenyloxy)-2-butanol, 150 g of isopropanol and 1.0 g of 5 weight % palladium catalyst supported on active carbon containing 50 weight % water (produced by N. E. Chemcat Co.) were added, and the mixture obtained was reacted at 190° C. at a hydrogen pressure of 70 kg/cm2 for 27 hours until absorption of hydrogen had stopped. After the reaction was finished, the catalyst was filtered to remove it, and the reacted solution was distilled and 38.8 g of 1-(2-tert-butylcyclohexyloxy)-2-butanol (cis:trans=63:37) were obtained in a 74% yield of product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])([CH3:4])([CH3:3])[CH3:2].C(O)(C)C.[H][H]>[Pd].O>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[O:11][CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)OCC(CC)O
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the mixture obtained
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CUSTOM
Type
CUSTOM
Details
to remove it
DISTILLATION
Type
DISTILLATION
Details
the reacted solution was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCCC1)OCC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g
YIELD: CALCULATEDPERCENTYIELD 73.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.